molecular formula C13H10F2O B176286 1-Benzyloxy-2,3-difluorobenzene CAS No. 144292-53-5

1-Benzyloxy-2,3-difluorobenzene

Cat. No. B176286
M. Wt: 220.21 g/mol
InChI Key: HIUKTEJLXPEDGY-UHFFFAOYSA-N
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Description

“1-Benzyloxy-2,3-difluorobenzene” is a chemical compound with the CAS Number: 144292-53-5 . It has a molecular weight of 220.22 and its IUPAC name is 1-(benzyloxy)-2,3-difluorobenzene . It is a solid at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-Benzyloxy-2-iodo-4-tert-octylbenzene was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction were studied in detail .


Molecular Structure Analysis

The molecular structure of “1-Benzyloxy-2,3-difluorobenzene” contains a total of 27 bonds; 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

“1-Benzyloxy-2,3-difluorobenzene” is a solid at room temperature . The storage temperature is 2-8°C .

Scientific Research Applications

  • Synthesis of Enantiomerically Enriched Dihydrobenzofurans

    • A novel approach for preparing racemic 1-benzyloxy-2-oxiranylmethylbenzenes, leading to the synthesis of enantioselective dihydrobenzofurans, was described using hydrolytic kinetic resolution and intramolecular epoxide ring opening (Bhoga, 2005).
  • Gold-Catalyzed Redox Reactions

    • The treatment of 2-epoxy-1-alkynylbenzenes with electron-rich alkenes and a gold catalyst leads to the formation of 2-alkenyl-1-(2,3-dihydrofuran-4-yl)benzenes, demonstrating a gold-catalyzed redox reaction for constructing 2,3-dihydrofuran cores (Li, Lin, & Liu, 2010).
  • Aromatic Nucleophilic Substitution Mechanism

    • Research on the substitution of fluorine in difluorobenzenes using Dimethyl(trimethylsilyl)phosphane revealed insights into the concerted mechanism of aromatic nucleophilic substitution (Goryunov et al., 2010).
  • Photocatalyzed Benzylic Fluorination

    • A study on the photocatalyzed oxidation of benzylic compounds showed a method for synthesizing benzylic fluorides, highlighting the formation of intermediate radical cations (Bloom, McCann, & Lectka, 2014).
  • C−H···F Interactions in Crystal Structures

    • Analysis of C−H···F−C interactions in crystalline fluorobenzenes provided insight into the weak acceptor capabilities of the C−F group in these structures (Thalladi et al., 1998).
  • High-Purity Synthesis for Pharmaceutical Applications

    • A method for preparing high-purity 1-chloro-2,6-difluorobenzene, useful as an intermediate in pharmaceutical applications, was developed (Moore, 2003).
  • Benzylation of Alcohols

    • The use of 2-Benzyloxy-1-methylpyridinium triflate in the benzylation of alcohols demonstrates a stable and efficient approach for converting alcohols into benzyl ethers (Poon & Dudley, 2006).
  • Liquid Crystal Oligomer Properties

    • Research on liquid crystal oligomers containing a 2,3-difluoro-1,4-diphenylbenzene unit explored their physical properties and electrooptical response, providing insights into oligomeric effects (Chiba & Yoshizawa, 2008).

Safety And Hazards

The safety information for “1-Benzyloxy-2,3-difluorobenzene” includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 . The signal word is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

1,2-difluoro-3-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUKTEJLXPEDGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyloxy-2,3-difluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SE Lee - 1998 - hull-repository.worktribe.com
Liquid crystals stand between the isotropic liquid phase and strongly organized solid state. Life stands between complete disorder, which is death and completely rigidity, which is death …
Number of citations: 5 hull-repository.worktribe.com

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